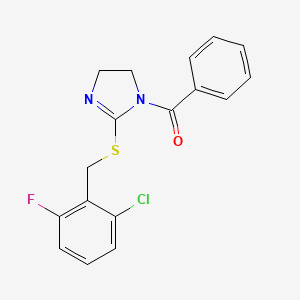

![molecular formula C15H14FN5O2 B2510317 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 946253-38-9](/img/structure/B2510317.png)

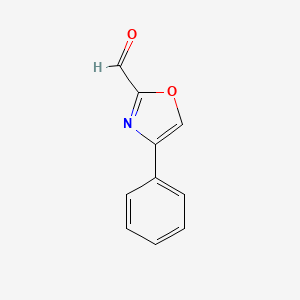

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives has been reported in the literature . For example, 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclisation of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide .Molecular Structure Analysis

The molecular formula of the compound is C21H15F4N5O2, with an average mass of 445.370 Da and a mono-isotopic mass of 445.116180 Da .Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known as ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .Scientific Research Applications

Chemical Synthesis and Modification:

Compounds like 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione and its derivatives have been synthesized for studies in chemical reactions and potential biological activities. Such compounds show activity as amplifiers of phleomycin against E. coli, which is significant for antibiotic research (Brown et al., 1979).

Novel derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have been synthesized, showcasing the versatility of these compounds in chemical synthesis (Sunder & Maleraju, 2013).

Pharmacological Potential:

- Certain pyrazole derivatives have been evaluated for their anti-inflammatory activity, indicating the potential therapeutic applications of these compounds (Sunder & Maleraju, 2013).

Chemical Properties and Applications:

The oxidation of certain pyrazole derivatives with selenium dioxide has been studied, suggesting their potential use as fluorogenic dyes due to significant bathochromic shifts in their absorption and emission spectra (Zaitseva et al., 2020).

Pyrazolo derivatives have been synthesized and found to exhibit significant antimicrobial activity, indicating their potential as antimicrobial agents (Gouda et al., 2010).

Future Directions

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

This inhibition could potentially block the necroptosis signaling pathway, thereby preventing cell death and inflammation .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when cells are exposed to certain types of cellular stress. Inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death and reducing inflammation .

Pharmacokinetics

A similar compound was found to have a clearance rate of 1840 mL/min/g and a half-life of 7533 minutes . It also displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and cell death due to its potential inhibitory effect on the necroptosis signaling pathway . This could make it a potential therapeutic agent for treating various inflammatory diseases .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the efficacy of a similar compound as a corrosion inhibitor was found to improve with the amount of the compound but reduced somewhat with temperature . Furthermore, the compound was found to chemisorb on the surface of carbon steel, enhancing its hydrophobicity . .

Biochemical Analysis

Biochemical Properties

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This inhibition can potentially modulate inflammatory responses and cell death processes, making it a promising candidate for treating inflammatory diseases.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to block TNFα-induced necroptosis in both human and murine cells, thereby preventing cell death and inflammation . This modulation of cell signaling pathways highlights its potential therapeutic applications.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to RIPK1 with high affinity, inhibiting its kinase activity and subsequent phosphorylation of downstream targets in the necroptosis pathway . This inhibition disrupts the signaling cascade, leading to reduced inflammation and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 75.33 minutes in liver microsomal assays . Long-term studies have shown that it maintains its inhibitory effects on RIPK1, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic clearance with a rate of 18.40 mL/min/g in liver microsomal assays . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of This compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have favorable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . This suggests efficient absorption and distribution within the body.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on RIPK1 . This targeting is likely mediated by specific signals or post-translational modifications that ensure its proper localization.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCWHXYTBBRESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2510242.png)

![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2510251.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2510256.png)

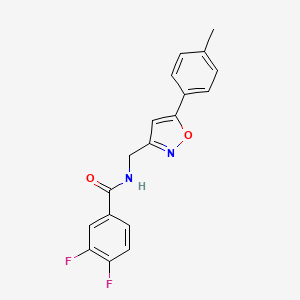

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)